Cas no 172031-94-6 ([5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol)

[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol is a fluorinated heterocyclic compound featuring a trifluoromethyl-substituted oxazole core with a hydroxymethyl functional group. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and binding interactions, while the hydroxymethyl moiety allows for further derivatization. Its compatibility with cross-coupling reactions and modular synthesis enhances its utility as a versatile intermediate. The compound’s stability under various conditions and its potential as a bioactive scaffold underscore its relevance in medicinal chemistry and material science applications.
[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol structure
172031-94-6 structure
商品名:[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol
CAS番号:172031-94-6
MF:C5H4F3NO2
メガワット:167.085971832275
CID:905604
PubChem ID:15365200

[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol 化学的及び物理的性質

名前と識別子

    • 3-Isoxazolemethanol,5-(trifluoromethyl)-(9CI)
    • LCZLXKZLTFWBHQ-UHFFFAOYSA-N
    • (5-(trifluoromethyl)isoxazol-3-yl)methanol
    • [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol
    • C5H4F3NO2
    • 9356AH
    • 5-Trifluoromethylisoxazole-3-methanol
    • (5-trifluoromethyl-isoxazol-3-yl)methanol
    • (5-Trifluoromethyl-isoxazol-3-yl)-methanol
    • インチ: 1S/C5H4F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h1,10H,2H2
    • InChIKey: LCZLXKZLTFWBHQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC(CO)=NO1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 138
  • トポロジー分子極性表面積: 46.3

[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-191629-10.0g
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol
172031-94-6 95.0%
10.0g
$3929.0 2025-02-20
Life Chemicals
F8888-0965-2.5g
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol
172031-94-6 95%
2.5g
$1402.0 2023-09-05
Enamine
EN300-191629-0.25g
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol
172031-94-6 95.0%
0.25g
$452.0 2025-02-20
Life Chemicals
F8888-0965-10g
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol
172031-94-6 95%
10g
$3005.0 2023-09-05
TRC
T898945-100mg
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol
172031-94-6
100mg
$ 340.00 2022-06-02
Enamine
EN300-191629-0.05g
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol
172031-94-6 95.0%
0.05g
$212.0 2025-02-20
Enamine
EN300-191629-5.0g
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol
172031-94-6 95.0%
5.0g
$2650.0 2025-02-20
1PlusChem
1P00ANIF-500mg
3-Isoxazolemethanol,5-(trifluoromethyl)-(9CI)
172031-94-6 95%
500mg
$937.00 2025-02-25
1PlusChem
1P00ANIF-100mg
3-Isoxazolemethanol,5-(trifluoromethyl)-(9CI)
172031-94-6 95%
100mg
$448.00 2025-02-25
Enamine
EN300-191629-1g
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol
172031-94-6 94%
1g
$914.0 2023-09-17

[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol 関連文献

[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanolに関する追加情報

[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol: A Comprehensive Overview

The compound with CAS No. 172031-94-6, commonly referred to as [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to an oxazole ring, further substituted with a methanol group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, is known for its stability and reactivity. The presence of the trifluoromethyl group at the 5-position of the oxazole ring introduces electron-withdrawing effects, which significantly influence the electronic properties of the molecule. This substitution pattern enhances the compound's ability to participate in various chemical reactions, particularly in nucleophilic and electrophilic aromatic substitutions. The methanol group at the 3-position further modulates the reactivity and solubility of the compound, making it suitable for a wide range of synthetic applications.

Recent studies have highlighted the potential of [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol as a versatile building block in organic synthesis. Researchers have demonstrated its utility in constructing complex molecular frameworks, including those relevant to drug discovery and agrochemicals. For instance, a 2023 study published in Journal of Medicinal Chemistry explored the use of this compound as an intermediate in the synthesis of novel kinase inhibitors, showcasing its potential in developing therapeutically relevant molecules.

In addition to its role as a synthetic intermediate, [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol has been investigated for its applications in materials science. A 2022 study in Advanced Materials reported on its use as a precursor for the synthesis of advanced polymers with tailored electronic properties. The trifluoromethyl group's electron-withdrawing nature was found to enhance the thermal stability and conductivity of the resulting materials, opening new avenues for its use in electronic devices and energy storage systems.

The synthesis of [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate trifluoromethylated oxazole derivative with a methanol group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made the compound more accessible for both academic research and industrial applications.

From an environmental standpoint, [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol exhibits favorable biodegradation properties under specific conditions. Studies conducted in 2023 by researchers at the University of California revealed that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its environmental footprint. This finding is particularly significant for industries considering its use in large-scale applications where environmental impact is a critical factor.

In conclusion, [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol (CAS No. 172031-94-6) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and reactivity make it an invaluable tool in organic synthesis, materials science, and drug discovery. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern chemistry and technology.

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